1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one -

1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one

Catalog Number: EVT-5671646
CAS Number:
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • A possible synthesis route could involve reacting 1-(4-ethylphenyl)-2-bromoethanone with 1-methyl-1H-tetrazole-5-thiol in the presence of a base like potassium carbonate. This method is similar to the synthesis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [].

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

  • Compound Description: This novel compound features a cyclopentene ring structure incorporating both a thiol and an amino alcohol group. It was synthesized via a nucleophilic ring-opening reaction with 1-methyl-1H-tetrazole-5-thiol. []

CS-1170 (7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid)

  • Compound Description: CS-1170 is a semi-synthetic 7α-methoxycephalosporin antibiotic demonstrating notable antibacterial activity compared to cefoxitin and cephalothin. [, ]

Cefamandole Aminoacyloxymethyl Esters

  • Compound Description: This set of six esters were synthesized from cefamandole, a broad-spectrum cephalosporin antibiotic, with the goal of developing orally active prodrugs. [, ]

SQ 14,359 (7β-[[D-[(Aminocarbonyl)amino]-2-thienylacetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt)

  • Compound Description: This 7-methoxylated cephalosporin incorporates both a thienylureidoacetyl and a thienylglycyl group. It exhibits broad-spectrum antibacterial activity, particularly against beta-lactamase-producing organisms. []

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: Synthesized using green chemistry principles with PEG-600, this compound demonstrates potential as a chemotherapeutic agent based on molecular docking studies. []

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate

  • Compound Description: This compound's crystal structure reveals a distorted boat conformation of the piperidine ring. It forms a network of intermolecular interactions through hydrogen bonding. []

SCE-963 (7-[2-(2-aminothiazol-4-yl)-acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]-thio]methyl]ceph-3-em-4-carboxylic acid)

  • Compound Description: SCE-963 is a cephalosporin antibiotic with potent inhibitory activity against Gram-negative bacteria, surpassing the efficacy of cefazolin and cephaloridine against certain strains. []

4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols S-derivatives

  • Compound Description: These compounds were synthesized and investigated for their optical activity, with a focus on their potential as chiral drugs. One derivative showed promising potential as a chemotherapeutic agent. [, ]

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This heterocyclic compound was characterized using X-ray crystallography and spectral analysis, demonstrating the importance of structural confirmation in chemical synthesis. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate–dimethylformamide–water (2/1/1)

  • Compound Description: This compound's crystal structure reveals a three-dimensional supramolecular architecture stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking. []

Cefotiam 1-Acyloxyethyl Esters

  • Compound Description: This series of esters, derived from the cephalosporin antibiotic cefotiam, were designed to improve oral bioavailability. Studies revealed that specific lipophilicity and steric properties of the acyl group significantly impact their pharmacokinetic profiles. [, ]

7β-[2-acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

  • Compound Description: This group of cephalosporin derivatives was explored to understand the impact of the 7-acyl side chain's chirality and various N-acyl groups on antibacterial activity. The research revealed that specific structural features are crucial for potent and broad-spectrum antibacterial action. []

2-[(1-methyl-1H-tetrazole-5yl)thio]-N’-[(1E)-(4-methyl-1-3-thiazole-5-yl)methylene]acetohydrazide metal complexes

  • Compound Description: This study involved synthesizing and characterizing metal complexes using a ligand containing a tetrazole ring, with a focus on understanding the coordination chemistry and potential applications of such complexes. []

2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives

  • Compound Description: This series of compounds, synthesized with high yields, were designed and screened for antimicrobial activity, showing promising results compared to standard treatments. []

CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) and TCV-116 ( (+/-)1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate)

  • Compound Description: CV-11974 is a highly potent and long-acting angiotensin II receptor antagonist. TCV-116 acts as a prodrug, converting to CV-11974 in vivo. These compounds demonstrated significant antihypertensive effects in various rat models, showing greater potency than losartan. [, , , , ]

2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound acts as an HPPD inhibitor herbicide and is particularly effective in controlling undesirable plants within transgenic crop fields engineered for herbicide tolerance. []

[14C]SCE-2174 (1‐([1‐14C]cyclohexyloxycarbonyloxy)ethyl 7β‐[2‐(2‐aminothiazol‐4‐YL)acetamido]‐3‐[[[1‐(2‐dimethylamino‐ethyl)‐1H‐tetrazol‐5‐YL]thio]methyl]ceph‐3‐EM‐4‐carboxylate dihydrochloride)

  • Compound Description: A radiolabeled version of the orally active cephalosporin SCE-2174, designed for pharmacokinetic and metabolic studies. []

14C-T-1982 (sodium 7β-[(2R,3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-3-hydroxybutanamido]-7α-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylate)

  • Compound Description: A radiolabeled cephamycin antibiotic used in pharmacokinetic studies in mice and rats to understand its absorption, distribution, metabolism, and excretion profile. [, ]

LY171883 (1-<2-hydroxy-3-propyl-4-<4-(1H-tetrazol-5-yl)butoxy>phenyl>ethanone)

  • Compound Description: A potent and orally active leukotriene D4 antagonist that exhibits muscle relaxant properties and inhibits phosphodiesterase. It is suggested to be potentially therapeutic for asthma and conditions with excessive LTD4 production. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one

  • Compound Description: This compound, BMY-22089, was synthesized using [14C]Methyl iodide, with the labeled carbon incorporated into the molecule's structure. []

1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone derivatives

  • Compound Description: These novel compounds were synthesized and evaluated for their anti-inflammatory activity in vitro and in vivo. Some derivatives demonstrated promising results compared to standard drugs. []

Alkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐(pyridinyl or 2‐trifluoromethylphenyl)‐5‐(1H‐tetrazol‐5‐yl)‐3‐pyridinecarboxylates

  • Compound Description: This group of compounds was synthesized using the Hantzsch reaction and subsequently evaluated for their calcium channel modulating effects. The research identified compounds with significant CC agonist activity comparable to the reference drug (±)‐Bay K 8644. []

3‐methyl‐2‐(((1‐methyl‐1H‐benzimidazole‐2‐YL)sulfonyl)methyl)quinazolin‐4(3H)‐one

  • Compound Description: Synthesized using green chemistry principles and PEG-600 as a solvent, this compound expands on previous research by introducing a sulfone group, demonstrating the versatility of chemical synthesis in generating diverse chemical scaffolds. []

2-butyl-6-dimethoxymethyl-5-phenyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazo[5,4-b]pyridine

  • Compound Description: Belonging to a series of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists, this compound shows potent antihypertensive activity. []

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one

  • Compound Description: This compound's potassium salt is clinically used as an anti-asthma agent, highlighting the therapeutic potential of tetrazole-containing compounds. []

2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxamide (CI-996)

  • Compound Description: CI-996 is a potent and selective AII antagonist acting on the AT1 receptor. It showed significant and sustained blood pressure reduction in a dose-dependent manner in a renal hypertensive rat model. []

(3S,4R)-3-[2-(2-aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1-(1H-tetrazol-5-yl)-2-azetidinones

  • Compound Description: A series of 3-(O-substituted oxyiminoacetamido)-2-azetidinones with a tetrazole moiety at the N-1 position, designed and synthesized to explore their antibacterial activity. Results showed a correlation between lipophilicity/hydrophilicity of substituents and activity against different bacterial strains. []

2-(4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene)indane-1,3-dione

  • Compound Description: This compound is a representative example of N-substituted 2-(4H-1,2,4-triazol-5-yl and 1H-tetrazol-5-yl) indane-1,3-diones synthesized via the condensation of diethyl phthalate and corresponding triazoles or tetrazoles. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-based compound was synthesized and its structure confirmed using X-ray crystallography, emphasizing the importance of structural elucidation in organic synthesis. []

1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one

  • Compound Description: This compound showed promising anti-hypoxic activity, surpassing the reference drug Mexidol in prolonging the lifespan of rats in a hypoxia model. []

catena-poly[[[diaquabis(4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoato-κO)nickel(II)]-μ-4,4'-bipyridine-κ(2)N:N'] monohydrate]

  • Compound Description: This nickel(II) coordination polymer, featuring a one-dimensional fishbone-like chain structure, highlights the utility of tetrazole-containing ligands in constructing metal-organic frameworks (MOFs). []

catena-poly[(μ3-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoato-κ(3)O:O':N(4))silver(I)]

  • Compound Description: This silver(I) coordination polymer, forming a one-dimensional double chain structure, emphasizes the role of tetrazole-based ligands in developing metal-organic frameworks (MOFs) and their potential applications in materials science. []

Nitrogen-Rich Energetic Ionic Liquids Based on the N,N-Bis(1H-tetrazol-5-yl)amine Anion

  • Compound Description: These ionic liquids, containing the N,N-bis(1H-tetrazol-5-yl)amine anion, exhibit high nitrogen content, thermal stability, and insensitivity to impact and friction, making them promising candidates for propellants. []

(2-Butyl-4-Substitutedthiamidothiocarbamido-1- {[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h- Imidazol-5-Yl) Methanol

  • Compound Description: These compounds, containing thioamido, pyridino, thiobiureto, and alkylamino heterocyclic units, showcase the significance of incorporating these moieties in drug discovery, especially for enhancing drug absorption, transmission, and overall effects. []

(1H-Tetrazol-5-yl)-Allenes

  • Compound Description: These compounds, synthesized for the first time, were investigated for their reactivity toward aziridines, leading to the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines. []

1‐Pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide

  • Compound Description: This compound demonstrated significant affinity for the AT1 receptor, highlighting the importance of the acyl chain length, the amidic group substitution, and the presence of the tetrazole moiety for optimal receptor interaction. []

Dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazoline-2-ylidene]aminocarbonyl]-1-cyclopentencarboxylate (KRH-594)

  • Compound Description: This novel AT1 receptor antagonist effectively attenuated pressure-overload cardiac hypertrophy in rats and improved the hemodynamic status of dogs with acute left ventricular failure. []

2-butyl-6-methyl-5-(1-oxopyrid-2-yl)-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazo[5,4-b]pyridine methanol solvate

  • Compound Description: This compound belongs to a series of imidazo[5,4-b]pyridine-based angiotensin II receptor antagonists and exhibits significant conformational flexibility, suggesting its adaptability to the receptor binding site. []

Properties

Product Name

1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one

IUPAC Name

1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3

InChI Key

YHAIAFHWWPKOAM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.